5-Methoxycinnolin-4(1H)-one
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Overview
Description
5-Methoxycinnolin-4(1H)-one is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The methoxy group at the 5-position and the keto group at the 4-position contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzaldehyde with methoxyacetophenone, followed by cyclization in the presence of a strong acid or base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methoxycinnolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated cinnoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxycinnolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
4-Hydroxycinnoline: A hydroxylated derivative with different chemical properties.
5-Methylcinnoline: A methylated derivative with distinct biological activities.
Uniqueness
5-Methoxycinnolin-4(1H)-one is unique due to the presence of the methoxy group at the 5-position and the keto group at the 4-position, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methoxy-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(12)5-10-11-6/h2-5H,1H3,(H,11,12) |
InChI Key |
MAIXQAWVNZRFCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=NN2 |
Origin of Product |
United States |
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